2-Hydroxyanthrachinon

Übersicht

Beschreibung

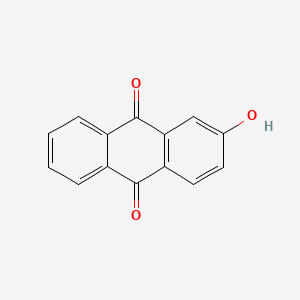

2-Hydroxyanthraquinone, also known as 2-hydroxy-9,10-anthraquinone, is an organic compound derived from anthraquinone. It is characterized by the presence of a hydroxyl group (-OH) attached to the second position of the anthraquinone structure. This compound is part of the larger family of hydroxyanthraquinones, which are known for their diverse chemical properties and applications .

Wissenschaftliche Forschungsanwendungen

2-Hydroxyanthraquinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese verschiedener Farbstoffe und Pigmente verwendet.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxyanthraquinon beinhaltet seine Wechselwirkung mit zellulären Komponenten. Es kann die Zellproliferation hemmen, indem es essentielle zelluläre Proteine und Signalwege angreift. Beispielsweise wurde gezeigt, dass es die Apoptose in Krebszellen induziert, indem es apoptotische Signalwege aktiviert und anti-apoptotische Proteine hemmt .

Wirkmechanismus

Target of Action

2-Hydroxyanthraquinone is a natural compound that has been found to exhibit antitumor and immunosuppressive activities . The primary targets of 2-Hydroxyanthraquinone are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

The interaction of 2-Hydroxyanthraquinone with its targets results in several changes. The compound inhibits biofilm formation , destroys the cell wall , inhibits endotoxins , blocks energy metabolism , and inhibits nucleic acid and protein synthesis . These interactions disrupt the normal functioning of the cells, leading to their death .

Biochemical Pathways

2-Hydroxyanthraquinone affects several biochemical pathways. It inhibits cancer progression by targeting key proteins such as kinases , topoisomerases , telomerases , matrix metalloproteinases , and G-quadruplexes involved in the viability of cancer cells . The inhibition of these proteins disrupts the pathways they are involved in, leading to downstream effects such as the suppression of cancer cell proliferation .

Result of Action

The molecular and cellular effects of 2-Hydroxyanthraquinone’s action include the inhibition of cancer cell proliferation , invasion , migration , metastasis , induction of cellular apoptosis and tumor angiogenesis , regulation of the host immune response , antioxidant , anti-inflammatory , reversing tumor cell multidrug resistance , and so on . These effects contribute to its antitumor and immunosuppressive activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxyanthraquinone. For instance, the compound’s pKa and level of deprotonation at the intracellular pH, the oxidation potential of its deprotonated form, and the intracellular glutathione (GSH) levels can affect its efficiency of intracellular Nrf2 activation

Biochemische Analyse

Biochemical Properties

2-Hydroxyanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases . These interactions are crucial for its anticancer activity, as it can inhibit the proliferation of cancer cells by targeting these essential proteins. Additionally, 2-Hydroxyanthraquinone has shown the ability to activate estrogen receptor α (ERα) in a yeast two-hybrid assay, indicating its potential role in hormone-related pathways .

Cellular Effects

2-Hydroxyanthraquinone exhibits various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation in breast and colon cancer cells, specifically the MCF-7 and DLD-1 cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyanthraquinone can be synthesized through various methods. One common approach involves the oxidative dehydrogenation of 1-tetralones. This method typically employs reagents such as potassium dichromate (K2Cr2O7) in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of 2-hydroxyanthraquinone often involves the bromination of commercially available 2-aminoanthraquinone, followed by hydrolysis to yield the desired product . This method is favored for its efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Hydroxyanthraquinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es zurück in sein entsprechendes Hydrochinon umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Anthrachinonstruktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumdichromat (K2Cr2O7) in saurem Medium.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Brom (Br2) oder Chlor (Cl2) in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Hydrochinonen.

Substitution: Bildung von halogenierten Anthrachinonen.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyanthraquinon kann mit anderen Hydroxyanthrachinonen wie 1-Hydroxyanthrachinon und 1,4-Dihydroxyanthrachinon (Chinizarin) verglichen werden. Während all diese Verbindungen einen ähnlichen Anthrachinon-Kern teilen, verleihen ihre einzigartigen Substitutionsmuster unterschiedliche chemische und biologische Eigenschaften .

Ähnliche Verbindungen:

- 1-Hydroxyanthrachinon

- 1,4-Dihydroxyanthrachinon (Chinizarin)

- 2,3-Dihydroxyanthrachinon

Einzigartigkeit: 2-Hydroxyanthraquinon ist aufgrund seiner spezifischen Hydroxylgruppenposition einzigartig, die seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflusst. Diese positionelle Spezifität kann zu unterschiedlichen biologischen Aktivitäten und Anwendungen führen .

Biologische Aktivität

2-Hydroxyanthraquinone (2-HAQ) is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 2-HAQ, focusing on its antibacterial, anticancer, and antiviral properties, supported by data tables and case studies.

Chemical Structure and Properties

2-HAQ is characterized by its anthraquinone backbone with a hydroxyl group at the 2-position. This structural feature contributes to its reactivity and biological activity. The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological research.

Antibacterial Activity

Recent studies have demonstrated that 2-HAQ exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of 2-Hydroxyanthraquinone

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 mM |

| Escherichia coli | 25.0 mM |

| Pseudomonas aeruginosa | Not reported |

In a study evaluating the antibacterial activity of various hydroxyanthraquinones, 2-HAQ showed moderate effectiveness against these bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of 2-HAQ has been investigated in various cancer cell lines. It has been reported to exhibit cytotoxic effects against human tumor cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity of 2-Hydroxyanthraquinone in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 9.39 |

| HeLa | 8.59 |

| HT-29 | Not reported |

In particular, compounds derived from 2-HAQ demonstrated significant inhibitory effects on DNA topoisomerase I, an enzyme critical for DNA replication and transcription, suggesting that it may act as a potential anticancer agent by disrupting these processes .

Antiviral Activity

Emerging research highlights the antiviral properties of 2-HAQ, particularly against Hepatitis C virus (HCV). A structure-activity relationship study indicated that hydroxyanthraquinones can inhibit NS3 helicase, an essential enzyme for viral replication.

Table 3: Antiviral Activity of Hydroxyanthraquinones

| Compound | IC50 (µM) |

|---|---|

| 2-Hydroxyanthraquinone | Micromolar range |

This finding positions 2-HAQ as a promising candidate for further development in antiviral therapies .

The biological activities of 2-HAQ can be attributed to several mechanisms:

-

Antibacterial Mechanisms :

- Inhibition of biofilm formation.

- Disruption of bacterial cell wall integrity.

- Interference with nucleic acid synthesis.

-

Anticancer Mechanisms :

- Inhibition of DNA topoisomerases.

- Induction of apoptosis in cancer cells.

-

Antiviral Mechanisms :

- Inhibition of viral helicases essential for replication.

Case Studies

One notable case study involved the evaluation of various hydroxyanthraquinones for their cytotoxic effects against cancer cell lines. The study found that derivatives of 2-HAQ exhibited varying degrees of cytotoxicity, with specific configurations leading to enhanced activity against HepG2 cells .

Another study focused on the antibacterial efficacy of anthraquinones, including 2-HAQ, revealing its potential application in treating infections caused by resistant bacterial strains .

Eigenschaften

IUPAC Name |

2-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBEYOJCZLKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049327 | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-32-3, 27938-76-7 | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.